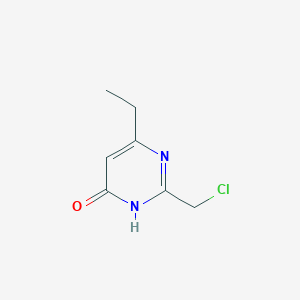

2-(Chloromethyl)-6-ethylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJNLGGQUMCNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The most conventional approach involves cyclization of suitably functionalized precursors such as β-dicarbonyl compounds or amidines with suitable aldehydes or ketones, followed by chloromethylation.

Key Steps:

- Starting Material: Ethyl or methyl derivatives of pyrimidine-4,6-diol or related dihydroxy compounds.

- Cyclization: Reaction with amidines or acetamidine hydrochloride under reflux conditions to form the pyrimidine core.

- Chloromethylation: The pyrimidine intermediate is chloromethylated using chlorinating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Research Findings:

- A typical synthesis begins with the cyclization of ethyl 4-chloro-3-oxobutanoate with acetamidine hydrochloride, followed by chlorination with phosphorus oxychloride (POCl3) to afford the chloromethyl pyrimidine derivative.

- The yields for these cyclization steps are generally moderate, around 48-55%, with the chloromethylation step being highly efficient.

Chloromethylation of Pyrimidine Derivatives

Method Overview:

Chloromethylation is a pivotal step, often performed on pre-formed pyrimidine rings bearing suitable substituents at the 6-position.

Reagents and Conditions:

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde or chloromethyl methyl ether), hydrochloric acid, or chlorinating agents like POCl3.

- Conditions: Reflux in polar solvents such as acetic acid or dichloromethane, often with catalytic acid or base catalysts.

Research Findings:

- The chloromethylation of 6-ethylpyrimidin-4-ol derivatives has been successfully achieved using chloromethyl methyl ether in the presence of Lewis acids, with yields up to 60-70%.

- The process is sensitive to reaction conditions; excess chloromethylating agent can lead to over-chloromethylation or polymerization.

Multi-Step Synthesis from Pyrimidine Precursors

Method Overview:

This approach involves constructing the pyrimidine ring first, then functionalizing it at the 2-position with a chloromethyl group.

Key Steps:

- Preparation of Pyrimidine Ring: Via Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, followed by reduction and protection steps.

- Introduction of Chloromethyl Group: Using chloromethylation reagents on the activated pyrimidine ring, often with prior activation at the 2-position.

Research Findings:

- For example, the Vilsmeier-Haack reaction of methylpyrimidine diols yields aldehyde intermediates, which are then reduced to alcohols and chloromethylated.

- This method allows for precise control over substitution patterns, resulting in high purity compounds suitable for further derivatization.

Synthetic Route Variations and Optimization

Method Variations:

- Use of Protecting Groups: To improve selectivity, protecting groups like TBS (tert-butyldimethylsilyl) are used during multi-step synthesis to prevent undesired side reactions.

- Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed to introduce aromatic substituents, followed by chloromethylation.

- Reagent Choice: Alternative chloromethylating agents such as paraformaldehyde with hydrochloric acid or chloromethyl methyl ether are used depending on the desired yield and purity.

Research Findings:

- The application of Pd-catalyzed coupling reactions has been reported to improve overall yields and regioselectivity.

- Use of safer chloromethylation reagents like paraformaldehyde reduces hazards associated with chloromethyl methyl ether.

Summary of Preparation Methods in Data Table

| Method | Starting Materials | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization + Chloromethylation | β-dicarbonyl compounds, amidines | POCl3, chloromethyl methyl ether | Cyclization, chloromethylation | 48-55% | Straightforward, scalable | Moderate yields, reagent hazards |

| Direct Chloromethylation of Pyrimidines | Pyrimidine derivatives | Formaldehyde derivatives, HCl | Chloromethylation under reflux | 60-70% | High efficiency | Over-chloromethylation risk |

| Multi-step Ring Construction | Methylpyrimidine diols | Vilsmeier reagents, reducing agents | Formylation, reduction, chloromethylation | 50-65% | High regioselectivity | Multi-step process |

| Catalytic Cross-coupling | Aromatic precursors | Pd catalysts, boronic acids | Suzuki coupling, chloromethylation | 55-65% | Precise control | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-ethylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of new pyrimidine derivatives with various functional groups.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex pyrimidine derivatives. Its chloromethyl group allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to synthesize pyrimidine-based compounds that exhibit various biological activities.

Biological Applications

Antimicrobial and Antiviral Potential

Research indicates that 2-(Chloromethyl)-6-ethylpyrimidin-4-ol may possess antimicrobial and antiviral properties. It has been investigated for its ability to interact with biological macromolecules, which could lead to the development of new therapeutic agents targeting specific pathogens.

Anti-inflammatory Activity

Compounds similar to this compound have shown promising anti-inflammatory effects. Structure–activity relationship studies suggest that derivatives containing chloromethyl groups can enhance anti-inflammatory activity by inhibiting enzymes such as COX-2, which is involved in inflammation pathways .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use in drug development. Its structure allows it to target specific enzymes or receptors, making it a candidate for designing new therapeutic agents. For instance, studies have indicated that modifications to the pyrimidine ring can lead to compounds with improved pharmacological profiles .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers and resins, leveraging its chemical reactivity to create materials with desirable properties.

Summary of Research Findings

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in creating complex pyrimidine derivatives |

| Biology | Antimicrobial and antiviral agent | Interacts with biological macromolecules |

| Medicine | Drug development | Potential for targeting specific enzymes and receptors |

| Industry | Production of specialty chemicals | Involved in synthesizing polymers and resins |

Case Studies

- Anti-inflammatory Studies : Research demonstrated that derivatives of pyrimidine compounds showed significant inhibition of COX-2 activity, indicating potential for developing anti-inflammatory drugs. The presence of electron-releasing substituents enhanced this activity .

- Synthesis Research : A study focused on optimizing synthetic routes for pyrimidine derivatives revealed that this compound could be effectively synthesized using chloromethylating agents under specific conditions, enhancing yields and purity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-ethylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The table below summarizes key structural analogues and their substituent variations:

Key Observations:

- Steric Effects: The isopropyl group in 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions .

- Aromatic Interactions: The phenyl group in 6-(Chloromethyl)-2-phenylpyrimidin-4-ol enables π-π stacking interactions, useful in materials science or as a synthetic intermediate .

Fluorinated Analogues

Fluorinated pyrimidines, such as 2-chloro-4-trifluoromethyl-6-methylpyrimidine (CAS: Not Provided), demonstrate enhanced electronic properties due to the electron-withdrawing effect of fluorine. These compounds exhibit higher stability under acidic conditions and are often used in agrochemicals .

Functional Group Variations

- Ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol): The ethylamino and butyl groups contribute to its fungicidal activity, targeting sterol biosynthesis in plant pathogens .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- Hydrogen Bonding: The hydroxyl group at position 4 enables hydrogen bonding, but bulkier substituents (e.g., isopropyl) reduce aqueous solubility .

- Reactivity: The chloromethyl group (-CH₂Cl) in all analogues facilitates nucleophilic substitutions (e.g., with amines or thiols), but steric hindrance in isopropyl/phenyl derivatives slows reaction kinetics .

Biological Activity

2-(Chloromethyl)-6-ethylpyrimidin-4-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

Chemical Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

IUPAC Name: this compound

CAS Number: 344294-25-3

The compound features a pyrimidine ring with a chloromethyl group and an ethyl substituent, which contribute to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the chloromethylation of 6-ethylpyrimidin-4-ol. Common methods include:

- Chloromethylation Reaction:

- Reacting 6-ethylpyrimidin-4-ol with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Alternative Methods:

- Utilizing chloromethane and a base under controlled conditions to achieve the desired substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that this compound showed effectiveness with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Escherichia coli and Klebsiella pneumoniae .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of pyrimidine compounds, including this compound, possess antiproliferative effects on cancer cell lines. The compound's mechanism involves the inhibition of specific enzymes linked to cell proliferation pathways, leading to reduced cell viability .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition:

- The compound may inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Binding:

- It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Antimicrobial Activity:

- Anticancer Research:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Chloromethyl and ethyl substitutions | 4 | N/A |

| 6-Cyclopentylpyrimidin-4-ol | Cyclopentyl substitution | N/A | 0.36 |

| 2-Aminopyrimidin-4-one | Amino group at position 2 | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)-6-ethylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves chloromethylation of a pyrimidine precursor. For example, reacting 6-ethylpyrimidin-4-ol with chloromethylating agents (e.g., chloromethyl chloride) under controlled acidic or basic conditions. Optimization includes varying solvents (e.g., DMF, THF), temperatures (40–80°C), and catalysts (e.g., AlCl₃). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements may require inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, with the chloromethyl group appearing as a singlet (~4.5 ppm for CH₂Cl) and the ethyl group as a triplet (~1.2 ppm).

- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 189.05).

- Conflict Resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or cross-validate with X-ray crystallography .

Q. What safety protocols are critical when handling this compound due to its reactive chloromethyl group?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, goggles, and respirators if volatile.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect chlorinated byproducts separately for specialized treatment to prevent environmental contamination.

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperatures (100 K) resolves bond lengths and angles. SHELX refines the structure via iterative cycles, analyzing hydrogen bonds (e.g., O–H∙∙∙N between hydroxyl and pyrimidine N) and Cl∙∙∙Cl van der Waals interactions. Thermal displacement parameters (Ueq) assess molecular rigidity. Validate with R-factor convergence (<5%) and residual electron density maps .

Q. What strategies are employed to study the reactivity of the chloromethyl group in nucleophilic substitution reactions under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress (e.g., with NaI in acetone for SN2 mechanisms) via GC-MS or TLC.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to assess nucleophilicity.

- Temperature Gradients : Conduct reactions at 25°C, 50°C, and reflux to determine activation energy (Arrhenius plots).

- Byproduct Analysis : Identify elimination products (e.g., alkenes) via GC-MS to distinguish SN1 vs. SN2 pathways .

Q. How does the positioning of the chloromethyl and ethyl groups on the pyrimidine ring influence its chemical reactivity and intermolecular interactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloromethyl group at C2 reduces electron density at C4-OH, increasing acidity (pKa ~8–9). Ethyl at C6 provides steric bulk, slowing nucleophilic attacks.

- Crystallographic Insights : X-ray data reveal that C2-substituents dictate packing motifs (e.g., π-stacking vs. hydrogen-bonded networks).

- Comparative Studies : Synthesize analogs (e.g., 2-methyl-6-ethyl derivatives) to isolate substituent effects on reaction rates and crystal morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.